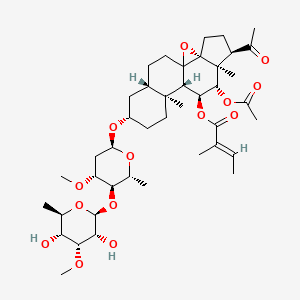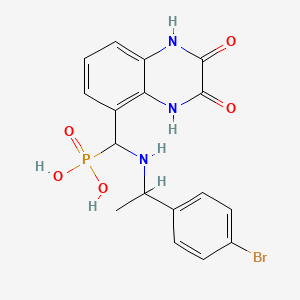
Nvp-aam077
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NVP-AAM077, also known as PEAQX, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit. NMDA receptors are ion channels that play a crucial role in synaptic plasticity, learning, and memory. This compound has been studied for its potential therapeutic applications in neurological and psychiatric disorders, including depression and neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of NVP-AAM077 involves multiple steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine with a diketone.
Bromination: The quinoxaline core undergoes bromination to introduce a bromine atom at a specific position.
Phosphonate Addition: A phosphonate group is introduced through a nucleophilic substitution reaction.
Final Modifications: Additional functional groups are added to enhance the selectivity and potency of the compound
Analyse Chemischer Reaktionen
NVP-AAM077 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common reagents and conditions used in these reactions include bromine for bromination, phosphonate reagents for nucleophilic substitution, and various oxidizing and reducing agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
NVP-AAM077 has a wide range of scientific research applications:
Neuroscience: It is used to study the role of NMDA receptors in synaptic plasticity, learning, and memory. .
Pharmacology: This compound is used to investigate the pharmacological properties of NMDA receptor antagonists and their therapeutic potential
Cell Biology: It is employed in studies of cell apoptosis and caspase activation, particularly in cortical striatal slice cultures
Wirkmechanismus
NVP-AAM077 exerts its effects by selectively binding to the GluN2A subunit of the NMDA receptor, inhibiting its activity. This inhibition reduces the influx of calcium ions through the receptor, which in turn modulates synaptic plasticity and neurotransmitter release. The compound’s antidepressant-like effects are associated with the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, mammalian target of rapamycin (mTOR) signaling, and the mobilization of brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex .
Vergleich Mit ähnlichen Verbindungen
NVP-AAM077 is unique in its selectivity for the GluN2A subunit of the NMDA receptor. Similar compounds include:
This compound’s selectivity for GluN2A over GluN2B makes it a valuable tool for dissecting the specific roles of NMDA receptor subunits in various physiological and pathological processes .
Eigenschaften
IUPAC Name |
[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGNAZRWCBSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10814370.png)
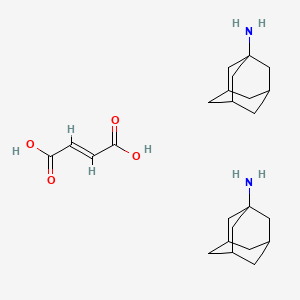
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814385.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B10814386.png)
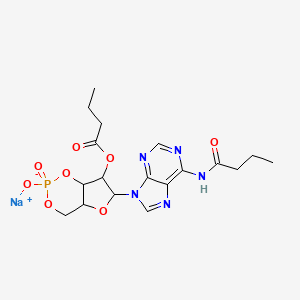
![(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814418.png)
![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10814420.png)
![sodium;[(4aS,6S,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B10814421.png)
![21,24,28-Trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814422.png)
![2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B10814423.png)
![(2S,4R,5R,8S,11Z,15R)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814425.png)
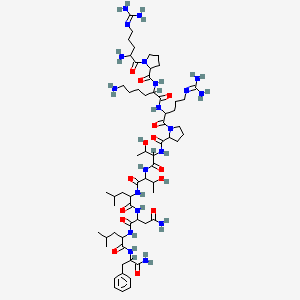
![Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10814449.png)
